11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl- is a complex organic compound known for its unique spiro structure. This compound is characterized by the presence of an oxa (oxygen) atom and multiple nitrogen atoms within its spirocyclic framework. The presence of phenyl groups adds to its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions
11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features.
6,7,8-Triazaspiro[4.5]decane: A related compound with a different ring size and nitrogen atom arrangement.
Uniqueness
11-Oxa-6,7,9-triazaspiro[46]undec-9-ene-8-thione, 7,10-diphenyl- is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic framework, as well as the presence of phenyl groups
Properties
CAS No. |
62256-34-2 |
---|---|
Molecular Formula |
C19H19N3OS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
7,10-diphenyl-6-oxa-8,10,11-triazaspiro[4.6]undec-7-ene-9-thione |
InChI |
InChI=1S/C19H19N3OS/c24-18-20-17(15-9-3-1-4-10-15)23-19(13-7-8-14-19)21-22(18)16-11-5-2-6-12-16/h1-6,9-12,21H,7-8,13-14H2 |
InChI Key |
OITYEHMSAMKSDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)NN(C(=S)N=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.